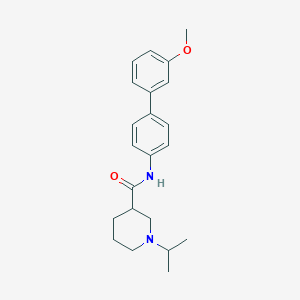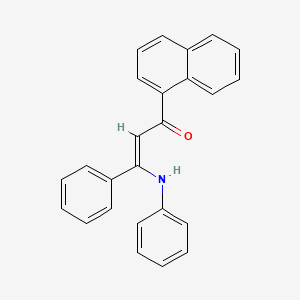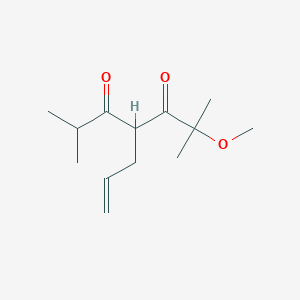
2-(cyclohexylamino)-3-(4-morpholinyl)naphthoquinone
Vue d'ensemble
Description
2-(cyclohexylamino)-3-(4-morpholinyl)naphthoquinone, also known as CHM-1, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. This compound belongs to the class of naphthoquinone derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of 2-(cyclohexylamino)-3-(4-morpholinyl)naphthoquinone is not fully understood. However, it has been proposed that 2-(cyclohexylamino)-3-(4-morpholinyl)naphthoquinone inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This leads to the accumulation of DNA damage and ultimately cell death. 2-(cyclohexylamino)-3-(4-morpholinyl)naphthoquinone has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-(cyclohexylamino)-3-(4-morpholinyl)naphthoquinone has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. In addition, 2-(cyclohexylamino)-3-(4-morpholinyl)naphthoquinone has been found to have anti-inflammatory and anti-oxidant effects, which may be beneficial in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(cyclohexylamino)-3-(4-morpholinyl)naphthoquinone is its high potency and selectivity towards cancer cells. This makes it a promising candidate for cancer therapy. However, one of the limitations of 2-(cyclohexylamino)-3-(4-morpholinyl)naphthoquinone is its poor solubility in aqueous solutions, which may limit its use in certain experimental settings. In addition, the exact mechanism of action of 2-(cyclohexylamino)-3-(4-morpholinyl)naphthoquinone is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for the study of 2-(cyclohexylamino)-3-(4-morpholinyl)naphthoquinone. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the elucidation of the exact mechanism of action of 2-(cyclohexylamino)-3-(4-morpholinyl)naphthoquinone, which may lead to the development of more effective cancer therapies. In addition, the potential use of 2-(cyclohexylamino)-3-(4-morpholinyl)naphthoquinone in the treatment of inflammatory diseases should be further explored. Finally, the development of novel drug delivery systems for 2-(cyclohexylamino)-3-(4-morpholinyl)naphthoquinone may improve its solubility and enhance its therapeutic efficacy.
Conclusion
In conclusion, 2-(cyclohexylamino)-3-(4-morpholinyl)naphthoquinone is a synthetic compound that has shown promising results in the treatment of cancer and inflammatory diseases. Its mechanism of action involves the inhibition of topoisomerase II and induction of apoptosis. 2-(cyclohexylamino)-3-(4-morpholinyl)naphthoquinone has several advantages, including high potency and selectivity towards cancer cells, but also has limitations, such as poor solubility in aqueous solutions. Future research should focus on optimizing the synthesis method, elucidating the mechanism of action, and exploring the potential use of 2-(cyclohexylamino)-3-(4-morpholinyl)naphthoquinone in the treatment of inflammatory diseases.
Applications De Recherche Scientifique
2-(cyclohexylamino)-3-(4-morpholinyl)naphthoquinone has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various types of cancer, including lung cancer, breast cancer, and leukemia. In addition, 2-(cyclohexylamino)-3-(4-morpholinyl)naphthoquinone has been found to have anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
2-(cyclohexylamino)-3-morpholin-4-ylnaphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c23-19-15-8-4-5-9-16(15)20(24)18(22-10-12-25-13-11-22)17(19)21-14-6-2-1-3-7-14/h4-5,8-9,14,21H,1-3,6-7,10-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYLABQSWCLGSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C(=O)C3=CC=CC=C3C2=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohexylamino)-3-(morpholin-4-YL)-1,4-dihydronaphthalene-1,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)-1,3-benzenediol](/img/structure/B3828440.png)
![(2E)-3-[(dimethylamino)methyl]-5,5,6-trimethylbicyclo[2.2.1]heptan-2-one oxime hydrochloride](/img/structure/B3828445.png)
![8-(3-bromophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B3828455.png)
![N,N-diethyl-4-(1-methylbenzo[f]quinolin-3-yl)aniline](/img/structure/B3828461.png)
![5-(4-chlorophenyl)-2-methyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B3828469.png)


![dimethyl 4-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]phthalate](/img/structure/B3828484.png)



![{2-[(4-hydroxyphenyl)amino]-1,1-ethanediyl}bis(phosphonic acid)](/img/structure/B3828522.png)
![(2-{[4-(phenyldiazenyl)phenyl]amino}-1,1-ethanediyl)bis(phosphonic acid)](/img/structure/B3828528.png)
![4-[(3,4-diiodo-1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B3828531.png)